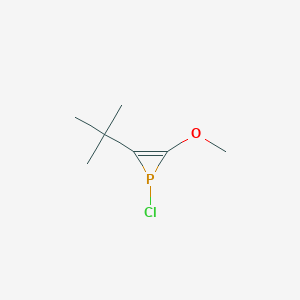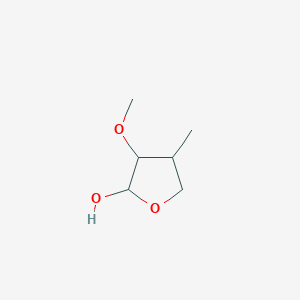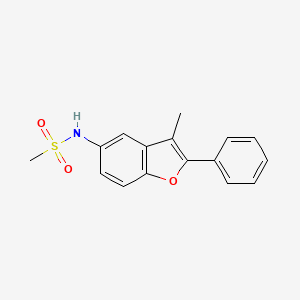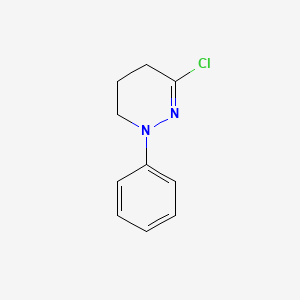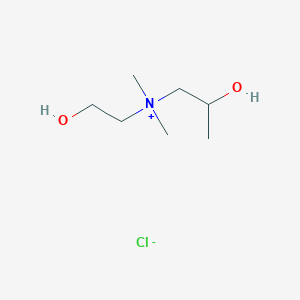
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher production efficiency. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize product formation .
Major Products Formed
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a stabilizing agent for enzymes and proteins in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, detergents, and personal care products
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride involves its interaction with cellular membranes and proteins. It disrupts the membrane integrity of microorganisms, leading to cell lysis and death. The compound also interacts with enzymes, altering their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline chloride: Similar in structure but lacks the additional hydroxyethyl group.
Trimethylamine N-oxide: Similar in function but differs in molecular structure.
Fluorocholine chloride: Contains a fluorine atom, making it more reactive
Uniqueness
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
CAS-Nummer |
113341-23-4 |
|---|---|
Molekularformel |
C7H18ClNO2 |
Molekulargewicht |
183.67 g/mol |
IUPAC-Name |
2-hydroxyethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H18NO2.ClH/c1-7(10)6-8(2,3)4-5-9;/h7,9-10H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CPIQRLKPZPOVAS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C[N+](C)(C)CCO)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



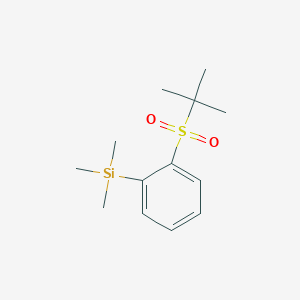
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
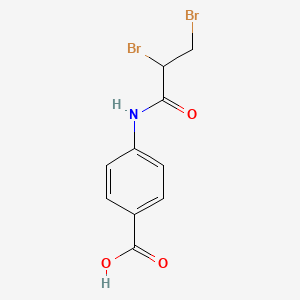
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
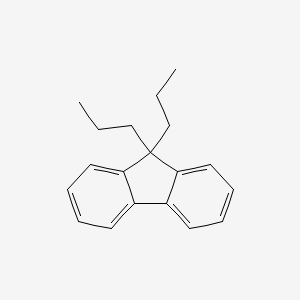
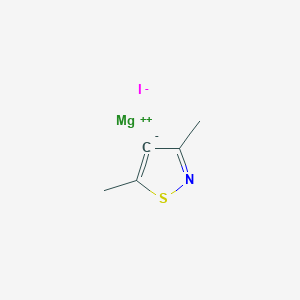
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)

